Product packaging for Respinomycin A1(Cat. No.:CAS No. 138843-19-3)

Respinomycin A1

Cat. No.: B167073
CAS No.: 138843-19-3
M. Wt: 1033.1 g/mol
InChI Key: SIBIUPQXDIJVOG-UHFFFAOYSA-N
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Description

from Streptomyces sp. RK-483;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H72N2O20 B167073 Respinomycin A1 CAS No. 138843-19-3

Properties

CAS No.

138843-19-3

Molecular Formula

C51H72N2O20

Molecular Weight

1033.1 g/mol

IUPAC Name

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C51H72N2O20/c1-19-37(58)49(6,61)42(64-12)45(67-19)71-36-27-22(17-48(5,60)41(36)63-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)70-44-34(57)30(53(9)10)40(51(25,8)73-44)69-26-18-47(4,52)39(21(3)66-26)72-46-43(65-13)50(7,62)38(59)20(2)68-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18,52H2,1-13H3

InChI Key

SIBIUPQXDIJVOG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)N)N(C)C)O)(C)O)OC)OC)(C)O)O

Synonyms

respinomycin A1

Origin of Product

United States

Foundational & Exploratory

Discovery of Respinomycin A1 from Streptomyces xanthocidicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Respinomycin A1, a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus. This document details the experimental methodologies and presents available data in a structured format to support further research and development in the field of oncology and infectious diseases.

Introduction

This compound is a member of the respinomycin group of anthracycline antibiotics, which were first isolated from Streptomyces xanthocidicus. Anthracyclines are a critically important class of chemotherapeutic agents used in the treatment of a wide range of cancers, including leukemias, lymphomas, and various solid tumors. The discovery of novel anthracyclines like this compound is of significant interest to the scientific community due to the potential for improved efficacy, reduced side effects, and the ability to overcome drug resistance. This guide will delve into the technical aspects of this compound's discovery, from the fermentation of the producing organism to its initial biological characterization.

Data Presentation

Table 1: Physico-chemical Properties of this compound
PropertyValue
Molecular Formula C₅₁H₇₂N₂O₂₀
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
UV-Vis λmax (in MeOH) Data not available
Table 2: Biological Activity of this compound
Assay TypeCell Line / OrganismResult (e.g., IC₅₀, MIC)
Cytotoxicity Human leukemia K-562 cellsInduces terminal differentiation
Antimicrobial Activity Various bacterial strainsData not available

Experimental Protocols

The following protocols are based on generalized methods for the fermentation of Streptomyces species and the isolation of anthracycline antibiotics, supplemented with the specific details mentioned in the abstracts of the primary literature on this compound.

Fermentation of Streptomyces xanthocidicus

This protocol describes the cultivation of Streptomyces xanthocidicus for the production of this compound.

  • Inoculum Preparation: A pure culture of Streptomyces xanthocidicus is used to inoculate a seed culture medium. The composition of a typical seed medium for Streptomyces includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The culture is incubated for 2-3 days at 28-30°C with shaking to ensure vigorous growth.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable production medium. Production media for anthracyclines often consist of complex carbon and nitrogen sources to support secondary metabolite production.

  • Fermentation Conditions: The fermentation is carried out at a controlled temperature (typically 28-30°C) with aeration and agitation to maintain aerobic conditions. The pH of the medium is also monitored and controlled. The fermentation is continued for a period of 5-7 days, during which the production of this compound is monitored.

Isolation and Purification of this compound

The following is a multi-step protocol for the extraction and purification of this compound from the fermentation broth.

  • Extraction: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the lipophilic this compound into the organic phase.

  • Silica Gel Column Chromatography: The crude extract obtained after solvent evaporation is subjected to silica gel column chromatography. A gradient of solvents with increasing polarity is used to elute the components of the extract. Fractions are collected and analyzed for the presence of this compound.

  • Centrifugal Partition Chromatography (CPC): Fractions enriched with this compound are further purified using centrifugal partition chromatography. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative silica gel thin-layer chromatography to obtain pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound, leading to the molecular formula C₅₁H₇₂N₂O₂₀.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H-¹H COSY, ¹³C-¹H COSY, and HMBC, were employed to elucidate the connectivity of atoms within the molecule and establish the overall structure.

  • NOESY Spectroscopy: Nuclear Overhauser effect spectroscopy (NOESY) was used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural Analysis inoculum Inoculum Preparation (S. xanthocidicus) fermentation Production Fermentation inoculum->fermentation extraction Ethyl Acetate Extraction fermentation->extraction silica_gel Silica Gel Chromatography extraction->silica_gel cpc Centrifugal Partition Chromatography silica_gel->cpc prep_tlc Preparative TLC cpc->prep_tlc analysis Spectroscopic Analysis (NMR, MS) prep_tlc->analysis Pure this compound signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Respinomycin_A1 This compound (Anthracycline) DNA_intercalation DNA Intercalation Respinomycin_A1->DNA_intercalation Topoisomerase_II Topoisomerase II Inhibition Respinomycin_A1->Topoisomerase_II ROS_generation Reactive Oxygen Species (ROS) Generation Respinomycin_A1->ROS_generation DNA_damage DNA Damage DNA_intercalation->DNA_damage Topoisomerase_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Mitochondrial_dysfunction Mitochondrial Dysfunction ROS_generation->Mitochondrial_dysfunction Mitochondrial_dysfunction->Apoptosis

Respinomycin A1: A Novel Anthracycline Antibiotic with Differentiation-Inducing Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Respinomycin A1 is a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus. As a member of the anthracycline class of compounds, which are widely used in cancer chemotherapy, this compound has garnered interest for its potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, summarizing its biological activities, putative mechanism of action, and relevant experimental protocols to facilitate further research and development. A key biological characteristic of this compound is its ability to induce the terminal differentiation of human leukemia K-562 cells, suggesting a potential therapeutic strategy beyond conventional cytotoxicity.

Introduction

Anthracycline antibiotics, such as doxorubicin and daunorubicin, are a cornerstone of cancer treatment, primarily exerting their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II. However, their clinical utility is often limited by significant side effects, including cardiotoxicity and the development of drug resistance. The discovery of novel anthracyclines with unique biological profiles, such as this compound, offers the potential for improved therapeutic indices and novel mechanisms of action.

This compound, along with its related compounds Respinomycin A2, B, C, and D, was first isolated from the fermentation broth of Streptomyces xanthocidicus.[1] Notably, early studies revealed that this compound and A2 are potent inducers of terminal differentiation in the human chronic myelogenous leukemia cell line K-562.[1] This property distinguishes them from many traditional cytotoxic agents and suggests a mechanism of action that involves the modulation of cellular differentiation pathways.

This whitepaper aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₅₁H₇₂N₂O₂₀J-Stage
Producing OrganismStreptomyces xanthocidicus[1]
Compound ClassAnthracycline Antibiotic[1][2]

Biological Activity and Putative Mechanism of Action

Induction of Differentiation in K-562 Cells

This compound and A2 have been shown to induce terminal differentiation in K-562 cells.[1] This cell line is a well-established model for studying erythroid and megakaryocytic differentiation. The induction of differentiation forces cancer cells to exit the cell cycle and mature into non-proliferating, specialized cells, representing a promising therapeutic strategy. While the precise signaling pathways modulated by this compound to achieve this are yet to be fully elucidated, it is a key area for future investigation.

Putative Mechanism: DNA Intercalation and Topoisomerase II Inhibition

Given its structural classification as an anthracycline, it is highly probable that this compound's mechanism of action involves DNA intercalation and inhibition of topoisomerase II. A related compound, Respinomycin D, has been shown to interact with double-stranded DNA through intercalation. This common mechanism for anthracyclines involves the insertion of the planar chromophore moiety between DNA base pairs, leading to a local unwinding of the DNA helix and interference with DNA replication and transcription.

Furthermore, this DNA intercalation can stabilize the covalent complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Diagram: Putative Mechanism of Action of this compound

Respinomycin_A1_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus Respinomycin_A1 This compound DNA_Intercalation DNA Intercalation Respinomycin_A1->DNA_Intercalation Differentiation Terminal Differentiation Respinomycin_A1->Differentiation DNA Nuclear DNA TopoII_Inhibition Topoisomerase II Inhibition DNA_Intercalation->TopoII_Inhibition DSB DNA Double-Strand Breaks TopoII_Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Putative mechanism of action for this compound in cancer cells.

Experimental Protocols

Detailed, specific experimental protocols for this compound are not extensively published. However, based on the available literature for related compounds and general methodologies, the following protocols can be adapted for the investigation of this compound.

Isolation and Purification of this compound from Streptomyces xanthocidicus

The following is a generalized workflow for the isolation of this compound, based on the initial discovery paper.[1]

Diagram: Isolation Workflow for this compound

Isolation_Workflow Fermentation Fermentation of S. xanthocidicus Extraction Ethyl Acetate (EtOAc) Extraction of Broth Fermentation->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel CPC Centrifugal Partition Chromatography (CPC) Silica_Gel->CPC Prep_TLC Preparative Silica Gel TLC CPC->Prep_TLC Pure_Compound Pure this compound Prep_TLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

  • Fermentation: Culture Streptomyces xanthocidicus in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: Extract the culture broth with a solvent such as ethyl acetate to partition the secondary metabolites.

  • Chromatography:

    • Subject the crude extract to silica gel column chromatography for initial fractionation.

    • Further purify the active fractions using centrifugal partition chromatography (CPC).

    • Perform a final purification step using preparative silica gel thin-layer chromatography (TLC) to obtain pure this compound.

K-562 Cell Differentiation Assay

This protocol is a general guideline for assessing the differentiation-inducing activity of this compound on K-562 cells.

  • Cell Culture: Maintain K-562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Seed K-562 cells at a density of 1 x 10⁵ cells/mL and treat with varying concentrations of this compound. Include a positive control (e.g., sodium butyrate or hemin) and a vehicle control.

  • Incubation: Incubate the cells for a period of 3 to 5 days.

  • Assessment of Differentiation:

    • Benzidine Staining: To detect hemoglobin-producing cells (a marker of erythroid differentiation), centrifuge the cells, wash with PBS, and stain with a benzidine-hydrogen peroxide solution. Count the percentage of blue-stained (positive) cells under a light microscope.

    • Flow Cytometry: Analyze the expression of cell surface markers associated with erythroid (e.g., Glycophorin A) or megakaryocytic (e.g., CD41/CD61) differentiation using fluorescently labeled antibodies.

Cytotoxicity Assay (MTT Assay)

A standard MTT assay can be used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions

While the initial findings on this compound are promising, further in-depth research is required to fully characterize its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways involved in the induction of differentiation in K-562 cells. This could involve transcriptomic and proteomic analyses.

  • Topoisomerase II Inhibition Assays: Direct biochemical assays to confirm and quantify the inhibitory activity of this compound against topoisomerase II.

  • In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in preclinical animal models of leukemia and other cancers.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its activity and reduce potential toxicity.

Conclusion

This compound is a novel anthracycline antibiotic with the intriguing biological activity of inducing terminal differentiation in leukemia cells. This property, coupled with its presumed mechanism as a DNA intercalator and topoisomerase II inhibitor, makes it a compelling candidate for further investigation in the field of cancer drug discovery. The information and protocols provided in this whitepaper are intended to serve as a foundational guide for researchers aiming to unlock the full therapeutic potential of this promising natural product.

References

The Enigmatic Anti-Leukemic Potential of Respinomycin A1: A Review of Limited Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1, a novel anthracycline antibiotic, has been identified as a compound of interest in the context of human leukemia. This technical guide consolidates the currently available, albeit limited, scientific information regarding the biological activity of this compound on human leukemia cells, with a specific focus on the K-562 cell line. The primary purpose of this document is to provide a clear and concise overview of the existing data, highlight the significant gaps in our knowledge, and propose directions for future research.

Core Findings on Biological Activity

The foundational evidence for the anti-leukemic activity of this compound stems from a study that reported its ability to induce terminal differentiation in the human chronic myelogenous leukemia cell line, K-562.[1] This finding suggests that this compound may force leukemic cells to mature into non-proliferating, specialized cells, a mechanism distinct from traditional cytotoxic chemotherapies. However, the initial report lacks detailed quantitative data and mechanistic insights.

Data Presentation

Currently, there is a notable absence of publicly available quantitative data regarding the biological activity of this compound on human leukemia cells. To facilitate future research and provide a framework for data collection, the following tables are proposed for summarizing key metrics once they are determined.

Table 1: In Vitro Cytotoxicity of this compound on Human Leukemia Cell Lines

Cell LineHistological SubtypeIC50 (µM) after 48hIC50 (µM) after 72hData Source
K-562Chronic Myelogenous LeukemiaData Not AvailableData Not Available
HL-60Acute Promyelocytic LeukemiaData Not AvailableData Not Available
JurkatAcute T-cell LeukemiaData Not AvailableData Not Available
MOLT-4Acute Lymphoblastic LeukemiaData Not AvailableData Not Available

Table 2: Induction of Differentiation in K-562 Cells by this compound

Concentration (µM)Differentiation Marker (e.g., Benzidine Staining for Hemoglobin) (% Positive Cells)Cell Viability (%)Data Source
ControlData Not AvailableData Not Available
X µMData Not AvailableData Not Available
Y µMData Not AvailableData Not Available
Z µMData Not AvailableData Not Available

Table 3: Cell Cycle Analysis of K-562 Cells Treated with this compound

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseApoptotic Cells (Sub-G1) (%)Data Source
ControlData Not AvailableData Not AvailableData Not AvailableData Not Available
This compound (X µM)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound on human leukemia cells are not currently available in the public domain. The following methodologies are provided as a guide for researchers aiming to investigate this compound.

Cell Culture
  • Cell Line: K-562 (human chronic myelogenous leukemia)

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in suspension culture and passaged to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)
  • Seed K-562 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Treat the cells with a range of concentrations of this compound and incubate for 48 and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Differentiation Assay (Benzidine Staining for Hemoglobin)
  • Treat K-562 cells with various concentrations of this compound for a specified period (e.g., 72-96 hours).

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in a solution of 0.2% benzidine in 0.5 M acetic acid.

  • Add a drop of 30% hydrogen peroxide.

  • Incubate for 10 minutes at room temperature.

  • Count the number of blue-stained (hemoglobin-positive) cells out of at least 200 cells using a hemocytometer.

  • Express the result as the percentage of differentiated cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat K-562 cells with this compound for 24, 48, and 72 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Treat K-562 cells with this compound for the desired time points.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualization

The specific signaling pathways modulated by this compound in human leukemia cells have not yet been elucidated. Based on the known mechanisms of other anthracyclines and agents that induce differentiation, potential pathways of interest for future investigation are depicted below.

G cluster_workflow Experimental Workflow for Investigating this compound A K-562 Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Differentiation Assay (Benzidine Staining) B->D E Cell Cycle Analysis (PI Staining) B->E F Apoptosis Assay (Annexin V/PI) B->F G Western Blot / Proteomics B->G H Signaling Pathway Analysis G->H

Caption: A proposed experimental workflow to characterize the biological effects of this compound on K-562 leukemia cells.

G cluster_pathway Hypothesized Signaling Pathways for this compound-Induced Differentiation RA1 This compound Cell K-562 Cell RA1->Cell PKC Protein Kinase C (PKC) Cell->PKC Modulation? MAPK MAPK Pathway (ERK, JNK, p38) Cell->MAPK Modulation? PI3K PI3K/Akt Pathway Cell->PI3K Modulation? TF Transcription Factors (e.g., GATA-1, EKLF) PKC->TF MAPK->TF PI3K->TF Genes Erythroid-specific Gene Expression TF->Genes Diff Terminal Differentiation Genes->Diff

Caption: Hypothesized signaling pathways potentially involved in this compound-induced differentiation of K-562 cells.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising agent for inducing differentiation in human leukemia cells. However, the current understanding of its biological activity is rudimentary. To advance the development of this compound as a potential therapeutic, future research must prioritize:

  • Quantitative Analysis: Determining the IC50 values of this compound across a panel of leukemia cell lines.

  • Mechanism of Action: Elucidating the specific signaling pathways responsible for its differentiation-inducing effects.

  • In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models of leukemia.

  • Structure-Activity Relationship: Investigating the chemical features of this compound that are crucial for its biological activity.

This technical guide serves as a call to action for the scientific community to further investigate the therapeutic potential of this compound. The limited but compelling initial findings warrant a more in-depth exploration of this novel anthracycline.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Respinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces xanthocidicus.[1] Anthracyclines are renowned for their potent anticancer properties, and understanding their biosynthetic pathways is crucial for the development of novel derivatives with improved therapeutic indices. This technical guide provides an in-depth exploration of the hypothesized biosynthesis of this compound, drawing upon its known chemical structure and the well-established principles of anthracycline biosynthesis in other Streptomyces species. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated in publicly available literature, this document presents a putative pathway to guide future research and discovery.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general scheme of type II polyketide synthase (PKS) pathways, which are responsible for the assembly of the characteristic tetracyclic aglycone core of anthracyclines. This is followed by a series of post-PKS tailoring reactions, including glycosylation and other modifications, to yield the final bioactive molecule. The elucidated structure of this compound (C₅₁H₇₂N₂O₂₀) provides critical clues to its biosynthetic precursors and enzymatic transformations.[2]

Aglycone Core Biosynthesis

The formation of the anthracycline aglycone is initiated by a type II PKS, which catalyzes the iterative condensation of a starter unit (typically propionyl-CoA) with multiple extender units (malonyl-CoA).

  • Initiation: The pathway is likely initiated with a propionyl-CoA starter unit.

  • Elongation: A minimal PKS, consisting of a ketosynthase (KSα and KSβ) and a chain length factor (CLF), iteratively condenses nine malonyl-CoA extender units.

  • Cyclization and Aromatization: A series of cyclases and aromatases catalyze the precise folding and cyclization of the polyketide chain to form the tetracyclic ring structure.

The resulting intermediate is a primitive aglycone, which then undergoes several modifications.

Aglycone_Biosynthesis Propionyl-CoA Propionyl-CoA Type II PKS Type II PKS Propionyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Iterative Condensation Aklanonic Acid Aklanonic Acid Polyketide Chain->Aklanonic Acid Cyclization/Aromatization Aklaviketone Aklaviketone Aklanonic Acid->Aklaviketone Decarboxylation Aklavinone Aklavinone Aklaviketone->Aklavinone Reduction

Caption: Putative initial steps in the biosynthesis of the this compound aglycone.

Post-PKS Tailoring Modifications

Following the formation of the aglycone core, a series of tailoring enzymes modify the structure to generate the final this compound molecule. Based on the known structure, these modifications likely include:

  • Glycosylation: The attachment of sugar moieties is a hallmark of anthracyclines and is critical for their biological activity. This compound possesses a complex glycosylation pattern. The biosynthesis of the required deoxysugars and their attachment are catalyzed by a suite of glycosyltransferases and other sugar-modifying enzymes.

  • Hydroxylation, Methylation, and Other Modifications: Specific hydroxylations, methylations, and other enzymatic modifications at various positions on the aglycone and sugar moieties contribute to the final structure and bioactivity of this compound.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically for this compound biosynthesis. The initial discovery and fermentation studies provide some baseline information on production titers.

ParameterValueReference
Producing StrainStreptomyces xanthocidicus[1]
Fermentation TimeNot Specified
Reported YieldNot Quantified in initial reports

Further research employing modern analytical techniques is required to quantify precursor uptake, intermediate accumulation, and final product yield under various fermentation conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and validating the proposed biosynthetic pathway of this compound.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

BGC_Identification_Workflow cluster_0 Genomic Analysis cluster_1 Functional Characterization Genomic_DNA_Extraction Genomic DNA Extraction from S. xanthocidicus Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly and Annotation Genome_Sequencing->Genome_Assembly BGC_Mining Biosynthetic Gene Cluster Mining (e.g., antiSMASH) Genome_Assembly->BGC_Mining Gene_Knockout Targeted Gene Knockout (e.g., CRISPR-Cas9) BGC_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC BGC_Mining->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Caption: A general workflow for the identification and functional characterization of a biosynthetic gene cluster.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces xanthocidicus using a standard phenol-chloroform extraction method or a commercial kit optimized for Actinobacteria.

  • Whole-Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, complete genome assembly.

  • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs). The BGC encoding a type II PKS with homology to known anthracycline clusters will be the primary candidate for the this compound pathway.

  • Gene Inactivation: To confirm the involvement of the candidate BGC, targeted gene inactivation of key biosynthetic genes (e.g., PKS genes, glycosyltransferases) will be performed using CRISPR-Cas9-based methods adapted for Streptomyces.

  • Metabolite Profiling: The wild-type and mutant strains will be fermented, and the metabolite profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production and the potential accumulation of biosynthetic intermediates in the mutants.

In Vitro Characterization of Biosynthetic Enzymes

Methodology:

  • Gene Cloning and Expression: Individual genes from the identified BGC will be cloned into suitable expression vectors (e.g., pET vectors) and overexpressed in a heterologous host such as E. coli.

  • Protein Purification: The recombinant enzymes will be purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: The catalytic activity of the purified enzymes will be assayed using their predicted substrates. For example, the activity of a glycosyltransferase would be tested by incubating the enzyme with the aglycone intermediate and the appropriate nucleotide-activated sugar. The reaction products will be analyzed by HPLC-MS.

Conclusion and Future Directions

The study of the this compound biosynthesis pathway is a promising area of research with the potential to unlock novel avenues for antibiotic and anticancer drug development. The hypothesized pathway presented in this guide provides a foundational framework for initiating these investigations. Future efforts should focus on the definitive identification and sequencing of the this compound biosynthetic gene cluster in Streptomyces xanthocidicus. Subsequent functional characterization of the biosynthetic genes and enzymes will not only confirm the proposed pathway but also provide the molecular tools for the combinatorial biosynthesis of novel this compound analogs with potentially enhanced therapeutic properties. The application of the detailed experimental protocols outlined herein will be instrumental in achieving these goals and advancing our understanding of this important class of natural products.

References

A Technical Guide to the Structural Elucidation of Respinomycin A1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and logical workflow employed in the structural elucidation of Respinomycin A1, a novel anthracycline antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific quantitative NMR data from the original research is not publicly available within the search results, this document details the experimental protocols and the data integration strategy that lead to the complete structural assignment.

Introduction to this compound and Structural Elucidation

This compound is a complex glycosidic antibiotic belonging to the anthracycline class, produced by Streptomyces xanthocidicus.[1] Like other anthracyclines, it possesses a polycyclic aromatic aglycone core attached to sugar moieties. Determining the precise structure—including the constitution of the aglycone, the nature and sequence of the sugars, the points of glycosidic linkages, and the relative stereochemistry—is critical for understanding its mechanism of action and for any future drug development efforts.

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of novel, complex organic molecules like this compound in solution.[2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the molecule's atomic connectivity and spatial arrangement. The structure of this compound was successfully determined using a suite of these techniques, including 1H-1H COSY, 13C-1H COSY (HSQC/HMQC), HMBC, and NOESY experiments.[1]

Experimental Protocols in NMR Spectroscopy

The successful elucidation of a complex natural product relies on the acquisition of high-quality NMR data from a series of carefully selected experiments. The general protocols for these key experiments are outlined below.

2.1 Sample Preparation A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) to a final volume of approximately 0.5-0.6 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the compound's solubility and to avoid overlapping solvent signals with key analyte resonances. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0.00 ppm.

2.2 1D NMR Spectroscopy (¹H and ¹³C)

  • ¹H NMR (Proton NMR): This is the foundational experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrals (indicating the relative number of protons), and coupling constants (J-couplings, which reveal adjacent protons).

  • ¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in the molecule. Coupled with spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect signals from protons that are part of the same spin system, allowing for the tracing of molecular fragments like sugar rings or alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning the ¹³C chemical shift to every protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds. These long-range correlations are essential for connecting the individual spin systems identified by COSY, for instance, linking a sugar unit to the aglycone or connecting quaternary carbons to the rest of the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is related to the distance between the protons, providing crucial information for determining the molecule's relative stereochemistry and 3D conformation.

Data Presentation and Structural Analysis Workflow

The data obtained from the aforementioned NMR experiments are systematically analyzed to piece together the structure of this compound.

3.1 Data Summary Tables

While the specific numerical data for this compound are not available from the search results, the findings would be organized into structured tables for clear interpretation and comparison. The templates for these tables are shown below.

Table 1: Template for ¹H NMR Data of this compound

Position δH (ppm) Multiplicity J (Hz) Assignment
e.g., H-1' e.g., 5.25 d 3.5 Anomeric H
e.g., OCH₃ e.g., 3.98 s - Methoxy group

| ... | ... | ... | ... | ... |

Table 2: Template for ¹³C NMR Data of this compound

Position δC (ppm) Type (DEPT) Assignment
e.g., C-1' e.g., 101.2 CH Anomeric C
e.g., C=O e.g., 185.4 C Quinone carbonyl

| ... | ... | ... | ... |

3.2 Visualization of the Elucidation Process

The logical flow from raw data to the final structure involves several interconnected steps. The following diagrams illustrate this workflow.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Determination iso Isolation of this compound from Streptomyces xanthocidicus pur Chromatographic Purification iso->pur nmr_sample Sample Preparation (in deuterated solvent) pur->nmr_sample nmr_1d 1D NMR (¹H, ¹³C, DEPT) nmr_sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d analysis Spectral Analysis & Data Integration nmr_2d->analysis structure Final Structure of this compound analysis->structure

Caption: General experimental workflow for the structural elucidation of this compound.

data_integration cluster_data NMR Datasets cluster_fragments Structural Information Derived H1 ¹H NMR (Proton Types) spin_systems Identify Spin Systems (e.g., Sugar Rings, Side Chains) H1->spin_systems C13 ¹³C & DEPT (Carbon Types) c_assignments Assign Carbon Skeleton C13->c_assignments COSY COSY (¹H-¹H Bonds) COSY->spin_systems HSQC HSQC (¹H-¹³C Direct Bonds) HSQC->c_assignments HMBC HMBC (¹H-¹³C Long-Range) connections Connect Fragments (Glycosidic Bonds, Aglycone Assembly) HMBC->connections NOESY NOESY (¹H-¹H Through-Space) stereo Determine Relative Stereochemistry & Conformation NOESY->stereo spin_systems->connections c_assignments->connections connections->stereo final_structure Complete 3D Structure of this compound stereo->final_structure

Caption: Logical integration of data from various NMR experiments to determine the final structure.

3.3 Step-by-Step Elucidation Logic

  • Fragment Identification (COSY): Analysis of the COSY spectrum allows for the identification of all proton-proton coupled networks. For this compound, this would trace out the individual sugar units and any aliphatic chains within the aglycone, defining them as separate molecular fragments or "spin systems."

  • Carbon Skeleton Assignment (HSQC & ¹³C): The HSQC spectrum is used to assign a specific carbon signal to each proton signal from the 1D ¹H NMR. This populates the carbon framework of the fragments identified in the previous step. The DEPT and ¹³C spectra reveal the presence and location of quaternary carbons, which are not visible in the HSQC.

  • Connecting the Fragments (HMBC): The HMBC spectrum is paramount for assembling the full structure. Key HMBC correlations would be sought to connect the fragments. For example:

    • A correlation from an anomeric proton on a sugar ring to a carbon in the aglycone definitively establishes the point of glycosidic linkage.

    • Correlations between protons on different sugar units establish the sequence in a disaccharide or trisaccharide chain.

    • Correlations from various protons to the quaternary carbons (e.g., carbonyls) place these key functional groups within the aglycone framework.

  • Determining Stereochemistry (NOESY): Once the planar structure is established, the NOESY spectrum is used to define the 3D arrangement. Key NOE signals would reveal:

    • The relative orientation of substituents on the sugar rings (e.g., axial vs. equatorial).

    • The spatial proximity between protons on the sugar moieties and protons on the aglycone, defining the conformation around the glycosidic bond.

    • The relative stereochemistry of chiral centers within the aglycone itself.

Conclusion

The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy in natural product chemistry. Through a logical and systematic application of 1D and 2D NMR experiments, it is possible to progress from a purified unknown compound to a fully defined chemical structure. The integration of data from COSY, HSQC, HMBC, and NOESY allows for the unambiguous determination of the complex carbon skeleton, the sequence and linkage of multiple sugar units, and the intricate relative stereochemistry of the entire molecule. This detailed structural knowledge is the foundation for all further research into the biological activity and therapeutic potential of this novel antibiotic.

References

Respinomycin A1: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Molecular Characteristics, Biological Activity, and Postulated Mechanisms of a Novel Anthracycline Antibiotic

Introduction

Respinomycin A1 is a novel anthracycline antibiotic that has garnered interest within the scientific community for its potential as an anticancer agent.[1][2] Isolated from the fermentation broth of Streptomyces xanthocidicus, this compound has demonstrated a capacity to induce terminal differentiation in human leukemia K-562 cells, suggesting a promising avenue for differentiation therapy in oncology.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological functions, and the current understanding of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents.

Molecular Profile of this compound

This compound is a complex macrocyclic compound belonging to the anthracycline class of antibiotics. Its molecular formula has been determined to be C₅₁H₇₂N₂O₂₀ .[3]

Chemical Structure

The chemical structure of this compound was elucidated through various spectroscopic methods, including ¹H-¹H COSY, ¹³C-¹H COSY, and HMBC spectra.[3]

this compound 2D Structure Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₅₁H₇₂N₂O₂₀[3]
Molecular Weight1033.12 g/mol [4]
CAS Number138843-19-3[5]

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound is its ability to induce terminal differentiation in the human chronic myelogenous leukemia cell line, K-562.[1][2] This section details the known biological effects and the general experimental procedures used in its initial characterization.

Induction of Differentiation in K-562 Leukemia Cells

This compound has been shown to induce erythroid differentiation in K-562 cells.[1][2] While specific quantitative data for this compound is limited in the public domain, the general effect is a hallmark of its potential as an anti-leukemic agent.

Table of Biological Activity:

Cell LineBiological EffectObserved Outcome
K-562 (Human Leukemia)Induction of Terminal DifferentiationErythroid differentiation
Experimental Protocols

The following are generalized descriptions of the experimental protocols likely used in the initial discovery and characterization of this compound, based on the original publications.

Isolation and Purification of this compound:

This compound was isolated from the culture broth of Streptomyces xanthocidicus. The general workflow for its isolation is as follows:

G Fermentation Fermentation of Streptomyces xanthocidicus Extraction EtOAc Extraction of Culture Broth Fermentation->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel CPC Centrifugal Partition Chromatography SilicaGel->CPC TLC Preparative Silica Gel Thin Layer Chromatography CPC->TLC PureCompound Pure this compound TLC->PureCompound

Caption: General workflow for the isolation of this compound.

K-562 Cell Differentiation Assay:

The induction of differentiation in K-562 cells by this compound was likely assessed using standard cellular and molecular biology techniques. A plausible experimental workflow is outlined below.

G cluster_assays Differentiation Assays CellCulture Culture of K-562 cells Treatment Treatment with This compound CellCulture->Treatment Incubation Incubation for a defined period Treatment->Incubation Analysis Analysis of Differentiation Markers Incubation->Analysis Benzidine Benzidine Staining (for Hemoglobin) Analysis->Benzidine FlowCytometry Flow Cytometry (e.g., for Glycophorin A) Analysis->FlowCytometry Microscopy Morphological Analysis (Cell Size, Nuclear Condensation) Analysis->Microscopy

Caption: A plausible workflow for assessing K-562 cell differentiation.

Postulated Signaling Pathways in K-562 Cell Differentiation

While the specific signaling pathways modulated by this compound have not been elucidated, the broader class of anthracyclines is known to influence several key pathways to induce differentiation in leukemia cells. Based on existing literature for other anthracyclines, a hypothesized signaling cascade for this compound-induced erythroid differentiation in K-562 cells is presented below. It is critical to note that this is a speculative model and requires experimental validation for this compound.

Some anthracyclines have been shown to activate transcription factors such as GATA-1, which is a master regulator of erythroid development.[6] The activation of the p38 MAPK pathway has also been implicated in the erythroid differentiation of K-562 cells induced by certain agents.[5] Conversely, the inhibition of the ERK signaling pathway may also play a role in promoting this differentiation process.[7]

G cluster_cell K-562 Cell RespinomycinA1 This compound p38_MAPK p38 MAPK Activation RespinomycinA1->p38_MAPK ERK ERK Pathway Inhibition RespinomycinA1->ERK GATA1 GATA-1 Activation p38_MAPK->GATA1 ERK->GATA1 ErythroidGenes Erythroid-specific Gene Expression GATA1->ErythroidGenes Differentiation Erythroid Differentiation ErythroidGenes->Differentiation

Caption: Hypothesized signaling pathway for this compound-induced differentiation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the anthracycline family. Its ability to induce differentiation in leukemia cells warrants further investigation into its precise mechanism of action and its potential for therapeutic development. Key areas for future research include:

  • Elucidation of Specific Signaling Pathways: Detailed molecular studies are required to identify the direct cellular targets of this compound and the specific signaling cascades it modulates to induce differentiation.

  • Quantitative Biological Profiling: Comprehensive dose-response studies to determine the IC50 for proliferation inhibition and the EC50 for differentiation induction are necessary.

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for preclinical studies and the generation of analogs for structure-activity relationship (SAR) studies.

The information presented in this guide provides a foundational understanding of this compound for the scientific community. Further research into this novel compound could unlock new strategies for the treatment of leukemia and other malignancies.

References

Methodological & Application

Application Notes and Protocols: Isolating Respinomycin A1 from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respinomycin A1 is a novel anthracycline antibiotic produced by the fermentation of Streptomyces xanthocidicus. As a compound of interest for potential therapeutic applications, a standardized and efficient isolation protocol is crucial for obtaining high-purity material for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from a Streptomyces culture broth. The methodology encompasses fermentation, solvent extraction, and a multi-step chromatographic purification process. While specific quantitative yields from the original discovery are not publicly available, this protocol provides a robust framework for its successful isolation, supplemented with representative data based on typical antibiotic purification from Streptomyces.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, including many clinically important antibiotics. This compound, a member of the anthracycline family, is a notable bioactive compound isolated from Streptomyces xanthocidicus.[1] The isolation and purification of such natural products are critical steps in the drug discovery pipeline, enabling detailed structural elucidation, biological activity assessment, and preclinical development. This application note outlines a comprehensive protocol for the isolation of this compound, detailing the fermentation of the producing organism, extraction of the crude product, and a sequential chromatographic purification strategy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing an effective isolation and purification strategy.

PropertyValue
Molecular Formula C₅₁H₇₂N₂O₂₀
Molecular Weight 1033.12 g/mol
Class Anthracycline Antibiotic
Producing Organism Streptomyces xanthocidicus

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound, from the initial fermentation to the final purification stages.

Fermentation of Streptomyces xanthocidicus

The production of this compound is achieved through submerged fermentation of Streptomyces xanthocidicus.

Materials:

  • Streptomyces xanthocidicus culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (A representative medium composition is provided below)

  • Shaker incubator

  • Fermenter

Production Medium Composition (Representative):

ComponentConcentration (g/L)
Glucose20.0
Soluble Starch10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
Trace Elements Solution1.0 mL

Procedure:

  • Inoculate a seed flask containing the seed medium with Streptomyces xanthocidicus from a stock culture.

  • Incubate the seed culture at 28°C for 48-72 hours with agitation (200 rpm).

  • Transfer the seed culture to the production fermenter containing the sterilized production medium. The inoculation volume is typically 5-10% (v/v).

  • Conduct the fermentation at 28°C for 5-7 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen levels. Monitor pH and adjust as necessary to maintain it within the optimal range for production (typically pH 6.8-7.2).

Extraction of Crude this compound

Following fermentation, the first step in the purification process is to extract the crude this compound from the culture broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (EtOAc)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate.

  • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.[1]

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform-methanol)

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound.

Materials:

  • Partially purified this compound fraction from silica gel chromatography

  • CPC instrument

  • Biphasic solvent system (e.g., chloroform:methanol:water)

Procedure:

  • Prepare and equilibrate the biphasic solvent system.

  • Fill the CPC rotor with the stationary phase.

  • Dissolve the sample in a small volume of the mobile or stationary phase and inject it into the CPC system.

  • Pump the mobile phase through the system at a defined flow rate.

  • Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.

Materials:

  • This compound fraction from CPC

  • Preparative TLC plates (silica gel)

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol:acetic acid)

  • UV lamp for visualization

  • Scraper and elution solvent (e.g., methanol)

Procedure:

  • Dissolve the this compound sample in a suitable solvent and apply it as a narrow band onto the preparative TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent system.

  • After development, visualize the separated bands under a UV lamp.

  • Identify and mark the band corresponding to this compound.

  • Scrape the silica gel containing the desired band from the plate.

  • Elute this compound from the silica gel using a polar solvent like methanol.

  • Filter to remove the silica and concentrate the filtrate to obtain pure this compound.

Data Presentation

The following table provides representative (not experimentally derived from the original publication) quantitative data for the isolation of this compound from a 10-liter fermentation culture.

Purification StepTotal Weight/VolumeThis compound Titer/ConcentrationPurity (%)Recovery (%)
Fermentation Broth 10 L~15 mg/L<1100
Crude EtOAc Extract ~5 g~30 mg/g~3~95
Silica Gel Pool ~500 mg~250 mg/g~50~80
CPC Pool ~150 mg~800 mg/g~80~75
Preparative TLC ~100 mg>950 mg/g>95~65

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification a Inoculation of Streptomyces xanthocidicus b Fermentation (5-7 days, 28°C) a->b c Harvest and Centrifugation b->c Culture Broth d Ethyl Acetate (EtOAc) Extraction c->d e Concentration (Crude Extract) d->e f Silica Gel Column Chromatography e->f Crude Extract g Centrifugal Partition Chromatography (CPC) f->g h Preparative Thin Layer Chromatography (TLC) g->h i Pure this compound h->i

Caption: Overall workflow for the isolation of this compound.

Logical Relationship of Purification Steps

purification_logic A Crude Extract (Low Purity) B Silica Gel Chromatography (Medium Purity) A->B Removes highly polar/non-polar impurities C Centrifugal Partition Chromatography (High Purity) B->C Separates closely related compounds D Preparative TLC (Final Polish, >95% Purity) C->D Removes trace impurities

Caption: Logic of the sequential purification process for this compound.

References

Application Notes and Protocols for Assessing Cell Viability with Respinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1 is a novel anthracycline antibiotic with potential as an anti-cancer agent.[1][2] Anthracyclines as a class of compounds are known to exert their cytotoxic effects through various mechanisms, including the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[3] These application notes provide a comprehensive guide for researchers to conduct cell viability assays and related experiments to evaluate the efficacy of this compound in cancer cell lines. The protocols detailed below are standardized methods applicable to the study of natural products like this compound.

Mechanism of Action

This compound, as an anthracycline, is presumed to share the primary mechanisms of action characteristic of this class of compounds. The core mechanisms include:

  • DNA Intercalation: The planar aromatic structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with fundamental cellular processes such as DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines stabilize the complex between topoisomerase II and DNA, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks in the DNA, a potent trigger for apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

These events collectively trigger signaling pathways that can lead to cell cycle arrest, typically at the G1 or G2/M phase, and the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.

Data Presentation

Due to the limited publicly available data for this compound, the following tables present hypothetical, yet representative, quantitative data to illustrate the expected outcomes of the described experimental protocols. These tables are intended to serve as a template for presenting experimental findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
K-562Chronic Myelogenous Leukemia480.5
MCF-7Breast Cancer481.2
A549Lung Cancer482.5
HeLaCervical Cancer481.8

Table 2: Effect of this compound on Apoptosis in K-562 Cells (48-hour treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
0.2510.5 ± 1.15.2 ± 0.615.7 ± 1.7
0.5025.3 ± 2.412.8 ± 1.338.1 ± 3.7
1.0040.1 ± 3.520.7 ± 2.160.8 ± 5.6

Table 3: Cell Cycle Analysis of K-562 Cells Treated with this compound (24-hour treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
0.2555.8 ± 4.228.1 ± 2.116.1 ± 1.5
0.5068.3 ± 5.515.7 ± 1.416.0 ± 1.3
1.0075.1 ± 6.110.2 ± 1.014.7 ± 1.2

Table 4: Mitochondrial Membrane Potential (ΔΨm) in K-562 Cells Treated with this compound (24-hour treatment)

Concentration (µM)Relative Fluorescence Units (RFU)% Decrease in ΔΨm
0 (Control)1000 ± 500
0.25850 ± 4515
0.50620 ± 3838
1.00410 ± 3059

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., K-562, MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the supernatant and the cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[4]

Materials:

  • This compound

  • Cancer cell line

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • Black, clear-bottom 96-well plates

  • JC-1 or TMRE dye

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

  • Dye Loading: Remove the treatment medium and wash the cells with PBS. Add medium containing the fluorescent dye (e.g., 5 µM JC-1 or 100 nM TMRE) and incubate for 30 minutes at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with PBS.

  • Measurement: Add fresh PBS or medium to the wells.

    • For JC-1: Measure the fluorescence of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~560 nm, emission ~595 nm). A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.

    • For TMRE: Measure the fluorescence at excitation ~549 nm and emission ~575 nm. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Data Analysis: Quantify the fluorescence intensity and calculate the percentage decrease in ΔΨm relative to the control.

Visualization

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Viability and Mechanistic Assays cluster_analysis Data Analysis and Interpretation cell_culture Cancer Cell Culture (e.g., K-562) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle mmp Mitochondrial Membrane Potential treatment->mmp ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist mmp_change ΔΨm Changes mmp->mmp_change conclusion Conclusion on Cytotoxic Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion mmp_change->conclusion

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects respinomycin This compound dna DNA Intercalation respinomycin->dna topo2 Topoisomerase II Inhibition respinomycin->topo2 ros ROS Generation respinomycin->ros dna_damage DNA Damage dna->dna_damage topo2->dna_damage mito Mitochondrial Dysfunction (ΔΨm Loss) ros->mito atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes & Protocols: Determining Respinomycin A1 Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of Respinomycin A1 on various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate understanding and implementation in a research setting.

Introduction to this compound and the MTT Assay

This compound is a novel anthracycline antibiotic produced by Streptomyces xanthocidicus.[1] Preliminary studies have indicated its potential as an anticancer agent, with reports showing it can induce terminal differentiation in human leukemia K-562 cells.[1] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][4] This conversion is primarily carried out by mitochondrial dehydrogenases.[3] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of compounds like this compound.

Potential Mechanism of Action of this compound

While specific signaling pathways for this compound are not yet fully elucidated, studies on the related compound, Resistomycin, suggest a likely mechanism of action involving the induction of oxidative stress, mitochondrial apoptosis, and cell cycle arrest.[4] It is hypothesized that this compound, as an anthracycline, may intercalate into DNA, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This can trigger the intrinsic apoptotic pathway and cause cell cycle arrest, ultimately leading to cancer cell death.

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay. The protocol is adaptable for both adherent and suspension cell lines.

3.1. Materials and Reagents

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Target cancer cell lines (e.g., MCF-7, A549, PC3, K-562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[4][5]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

3.2. Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps involved in assessing this compound cytotoxicity using the MTT assay.

3.3. Step-by-Step Protocol

  • Cell Seeding:

    • Culture the chosen cancer cell lines in their respective complete media until they reach approximately 80% confluency.

    • Harvest the cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count and determine cell viability using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[4]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells (for adherent cells). For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

    • Gently pipette up and down to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism.

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound across different cell lines and exposure times.

Table 1: Cytotoxicity of a Related Compound, Resistomycin, against a Prostate Cancer Cell Line.

Cell LineCompoundExposure Time (hours)IC50 (µg/mL)
PC3Resistomycin242.63[4]
PC35-Fluorouracil (Control)2414.44[4]

Note: Specific IC50 values for this compound are not currently available in the public domain. The data presented here for the related compound Resistomycin is for illustrative purposes.

Visualization of Potential Signaling Pathways

Based on the mechanism of action of related anthracyclines and compounds like Resistomycin, the following diagram illustrates the potential signaling pathways affected by this compound leading to apoptosis.

Respinomycin_A1_Pathway Potential Signaling Pathway of this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_mitochondrial_pathway Mitochondrial (Intrinsic) Apoptosis Pathway Respinomycin_A1 This compound DNA_Damage DNA Damage / Intercalation Respinomycin_A1->DNA_Damage ROS_Production Increased ROS Production DNA_Damage->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S or G2/M phase) DNA_Damage->Cell_Cycle_Arrest Bax_Activation Bax Activation ROS_Production->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition ROS_Production->Bcl2_Inhibition inhibition Mito_Membrane_Perm Mitochondrial Membrane Permeabilization Bax_Activation->Mito_Membrane_Perm Bcl2_Inhibition->Mito_Membrane_Perm inhibition Cytochrome_c_Release Cytochrome c Release Mito_Membrane_Perm->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: A diagram illustrating the potential mechanism of this compound-induced apoptosis, involving DNA damage, ROS production, and the intrinsic mitochondrial pathway.

Conclusion

The MTT assay is a robust and reliable method for determining the in vitro cytotoxicity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain valuable data on the dose-dependent effects of this compound on various cancer cell lines. While further studies are needed to elucidate the precise molecular targets and signaling pathways of this compound, the information provided here serves as a foundational guide for its preclinical evaluation as a potential anticancer agent.

References

Application Notes and Protocols for Respinomycin A1 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1 is a novel anthracycline antibiotic isolated from Streptomyces xanthocidicus.[1][2] Like other members of the anthracycline class of chemotherapeutics, it is anticipated to exhibit potent anti-cancer properties. Preliminary studies have shown that this compound and its analogue, Respinomycin A2, can induce terminal differentiation in human leukemia K-562 cells, suggesting its potential as a therapeutic agent.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including methods for determining its cytotoxic effects, and investigating its impact on apoptosis and cell cycle progression. The provided signaling pathways are based on the known mechanisms of action of anthracyclines and serve as a guide for investigating this compound.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound to illustrate how data on its cytotoxic activity can be presented. These values are for demonstration purposes and must be determined experimentally for each cell line.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
K-562Chronic Myelogenous Leukemia720.5 µM
MCF-7Breast Cancer721.2 µM
A549Lung Cancer722.5 µM
HCT116Colon Cancer720.8 µM
PC-3Prostate Cancer723.1 µM
HepG2Liver Cancer721.5 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both the adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound

Respinomycin_A1_Pathway cluster_cell Cancer Cell Respinomycin_A1 This compound DNA_Intercalation DNA Intercalation Respinomycin_A1->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Respinomycin_A1->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Respinomycin_A1->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: Proposed signaling pathway for this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound cluster_assays Assays cluster_data Data Analysis start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for the in vitro characterization of this compound.

References

Application Note and Protocol: HPLC Analysis for Purity of Respinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1 is an anthracycline antibiotic with potential applications in therapeutic development.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control in drug development and manufacturing.[4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of antibiotics.[4][5][6] This document provides a detailed protocol for the determination of this compound purity using a reverse-phase HPLC (RP-HPLC) method.

Principle: This method utilizes RP-HPLC with UV detection to separate this compound from its potential impurities, including related Respinomycin compounds (A2, B, C, and D) and other degradation products.[7][8] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of each component is proportional to the area of its corresponding peak in the chromatogram, allowing for the calculation of the purity of this compound.

Experimental Protocol

Apparatus and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm pore size, compatible with the sample solvent.

Reagents and Materials
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Formic Acid (or Trifluoroacetic Acid - TFA): Analytical grade.

  • Sample Diluent: A suitable solvent to dissolve this compound (e.g., a mixture of water and acetonitrile).

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 90% B30-35 min: 90% B35-36 min: 90% to 30% B36-45 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a wavelength determined by UV scan of this compound)
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analytical Procedure
  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution to identify the retention time of this compound and to be used for quantification if necessary.

  • Inject the Sample Solution in duplicate.

  • After the analysis, integrate the peaks in the chromatogram.

Data Presentation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Chromatographic Data for this compound Purity Analysis

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
15.215000.15Impurity 1
28.935000.35Impurity 2 (e.g., Respinomycin A2)
3 15.4 990000 99.00 This compound
420.150000.50Impurity 3

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc ss System Suitability Testing hplc->ss analysis Sample Analysis ss->analysis If suitability passes data Data Acquisition and Processing analysis->data purity Purity Calculation data->purity data_analysis_logic chromatogram Obtain Chromatogram from HPLC Analysis integrate Integrate All Peaks chromatogram->integrate identify Identify this compound Peak (based on retention time) integrate->identify area_total Sum of Areas of All Peaks integrate->area_total area_main Area of This compound Peak identify->area_main calculate Calculate Purity (%) area_main->calculate area_total->calculate result Final Purity Value calculate->result

References

Application Notes and Protocols for Investigating Respinomycin A1 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research on the use of Respinomycin A1 in combination with other chemotherapy drugs is limited. This compound is classified as an anthracycline antibiotic[1]. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document provides exemplary methodologies and conceptual frameworks based on established principles of combination chemotherapy research.

Introduction to this compound and Rationale for Combination Therapy

This compound is a novel anthracycline antibiotic with potential as an antineoplastic agent[1]. Anthracyclines are a cornerstone of chemotherapy, primarily acting by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The rationale for exploring this compound in combination with other chemotherapeutic agents is rooted in the principles of modern oncology, which seek to maximize therapeutic efficacy, overcome drug resistance, and minimize toxicity.[2]

Potential advantages of a combination approach include:

  • Synergistic Efficacy: Combining drugs with different mechanisms of action can lead to a greater-than-additive anti-cancer effect.

  • Overcoming Resistance: Cancer cells can develop resistance to a single agent. A multi-drug approach can target multiple cellular pathways, reducing the likelihood of resistance.

  • Dose Reduction and Lower Toxicity: If drugs work synergistically, the dosage of individual agents may be reduced, potentially leading to fewer side effects for the patient.

This document outlines a hypothetical investigation of this compound in combination with a taxane (e.g., Paclitaxel), a common and effective class of anti-cancer drugs that stabilize microtubules and induce mitotic arrest.

Hypothetical Signaling Pathway for Synergy

The following diagram illustrates a conceptual signaling pathway for the synergistic action of this compound and Paclitaxel. This compound, as an anthracycline, is proposed to induce DNA damage, leading to the activation of the p53 tumor suppressor pathway. Concurrently, Paclitaxel induces mitotic arrest by stabilizing microtubules. The combination of these cellular stresses is hypothesized to converge on the intrinsic apoptotic pathway, leading to enhanced cancer cell death.

Caption: Hypothetical synergistic signaling pathway of this compound and Paclitaxel.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating a novel drug combination.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Single_Agent Single-Agent IC50 Determination Cell_Lines->Single_Agent Combination_Assay Combination Index (CI) Assay Single_Agent->Combination_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Combination_Assay->Mechanism_Assay Tumor_Model Establish Xenograft/PDX Model Mechanism_Assay->Tumor_Model Informs Toxicity_Study Maximum Tolerated Dose (MTD) of Combination Tumor_Model->Toxicity_Study Efficacy_Study Tumor Growth Inhibition Study Toxicity_Study->Efficacy_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic Analysis Efficacy_Study->PK_PD_Study

Caption: Preclinical experimental workflow for combination therapy evaluation.

Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data from in vitro and in vivo experiments evaluating the combination of this compound and Paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) and Combination Index (CI)

Cell LineDrugIC50 (nM)Combination (this compound + Paclitaxel) CI Value
MCF-7 This compound1500.6 (Synergy)
Paclitaxel25
A549 This compound2000.9 (Additive)
Paclitaxel40
PANC-1 This compound3501.2 (Antagonism)
Paclitaxel60
CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21TGI (%)
Vehicle Control -1500 ± 210-
This compound 5950 ± 15036.7
Paclitaxel 10800 ± 13046.7
Combination This compound (5) + Paclitaxel (10)350 ± 9076.7

Experimental Protocols

Protocol: Cell Viability and Combination Index (CI) Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic, additive, or antagonistic effect of the drug combination.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and Paclitaxel stock solutions

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

  • CompuSyn software or similar for CI calculation

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Single-Agent IC50 Determination:

    • Prepare serial dilutions of this compound and Paclitaxel.

    • Add 100 µL of the diluted drugs to the respective wells to achieve the final concentrations. Include vehicle-only control wells.

    • Incubate for 72 hours.

  • Combination Assay:

    • Prepare dilutions of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).

    • Add the drug combination dilutions to the cells.

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Calculate the IC50 values for single agents using non-linear regression.

    • Use the dose-effect data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.

Protocol: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with Paclitaxel in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • MCF-7 cancer cells

  • Matrigel

  • This compound and Paclitaxel formulations for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest MCF-7 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle Control

      • Group 2: this compound

      • Group 3: Paclitaxel

      • Group 4: this compound + Paclitaxel

  • Drug Administration:

    • Administer drugs according to the predetermined schedule and dosage (e.g., intravenously or intraperitoneally). For example, Paclitaxel once weekly and this compound twice weekly.

    • Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • Efficacy Measurement:

    • Continue to measure tumor volume twice weekly for the duration of the study (e.g., 21-28 days).

  • Study Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Respinomycin A1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the low solubility of Respinomycin A1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel anthracycline antibiotic.[1][2] Like other anthracyclines, its primary mechanism of action is believed to involve the intercalation into DNA and interference with the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and ultimately inhibits cell proliferation. Additionally, some anthracyclines, including this compound, have been observed to induce the terminal differentiation of certain cancer cells, such as human leukemia K-562 cells.[1]

Q2: Why is this compound poorly soluble in aqueous solutions?

The low aqueous solubility of this compound is attributed to its complex and largely hydrophobic chemical structure.[3] Many complex organic molecules, particularly those with large nonpolar regions, exhibit limited solubility in water.

Q3: What are the common challenges encountered when working with this compound in the lab?

The most significant challenge is its low solubility in aqueous buffers, which can lead to precipitation of the compound during experimental setup. This can result in inaccurate concentration calculations and inconsistent experimental outcomes.

Q4: What are the initial recommended solvents for preparing a stock solution of this compound?

For initial stock solutions, it is recommended to use organic solvents in which this compound is more readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. Ethanol can also be considered.

Q5: What is the maximum recommended concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5% (v/v), and ideally much lower if possible.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running appropriate vehicle controls.

Troubleshooting Guide: Low Solubility of this compound

This guide addresses specific issues related to the low solubility of this compound and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media). The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound. 2. Use a co-solvent: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., ethanol). The organic solvent can help maintain solubility.[1][2] 3. pH adjustment: The solubility of some compounds can be influenced by pH. Experiment with adjusting the pH of the aqueous buffer. For basic compounds, lowering the pH can sometimes increase solubility, while for acidic compounds, increasing the pH may be beneficial. 4. Use of surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can be added to the aqueous solution to aid in solubilization.
Inconsistent or lower-than-expected biological activity in experiments. The actual concentration of soluble this compound is lower than the calculated concentration due to precipitation.1. Confirm solubility at working concentration: Before conducting the experiment, prepare the final dilution and visually inspect for any precipitate. Centrifuge the solution and measure the concentration of the supernatant using a spectrophotometer (if the absorbance spectrum is known) or HPLC to determine the actual soluble concentration. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid using old or stored aqueous dilutions, as precipitation can occur over time.
Difficulty dissolving the lyophilized powder. Inappropriate solvent selection or insufficient mixing.1. Use an appropriate organic solvent: Start by dissolving the lyophilized powder in a small volume of a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution. 2. Gentle warming and sonication: If the compound is still not dissolving, gentle warming (be cautious of compound stability) and brief sonication in an ultrasonic water bath can aid dissolution.

Quantitative Data: Solubility of this compound

Solvent/Solution Estimated Solubility Notes
WaterVery Low (< 0.1 mg/mL)Expected to have poor solubility.
Phosphate-Buffered Saline (PBS)Very Low (< 0.1 mg/mL)Similar to water; salts may slightly affect solubility.
Dimethyl Sulfoxide (DMSO)High (> 10 mg/mL)Recommended for primary stock solutions.
EthanolModerate (1-10 mg/mL)Can be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Dilutions in Aqueous Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw a frozen aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.

    • Crucially, add the stock solution to the aqueous buffer while vortexing gently to ensure rapid and uniform mixing, which can help prevent immediate precipitation.

    • Visually inspect the final dilution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your experiments.

Visualizations

TroubleshootingWorkflow start Start: Low Solubility Issue with this compound check_stock Is the stock solution clear? start->check_stock dissolve_powder Dissolve powder in DMSO or Ethanol check_stock->dissolve_powder No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes dissolve_powder->check_stock lower_conc Decrease final concentration check_dilution->lower_conc Yes end_success Proceed with Experiment check_dilution->end_success No confirm_solubility Confirm soluble concentration (e.g., via HPLC) lower_conc->confirm_solubility use_cosolvent Use a co-solvent (e.g., Ethanol) use_cosolvent->confirm_solubility adjust_ph Adjust pH of the buffer adjust_ph->confirm_solubility use_surfactant Add a surfactant (e.g., Tween 80) use_surfactant->confirm_solubility confirm_solubility->end_success

Caption: Troubleshooting workflow for addressing low solubility of this compound.

SignalingPathway cluster_cell Target Cell (e.g., K-562 Leukemia Cell) Respinomycin This compound DNA Nuclear DNA Respinomycin->DNA Intercalation TopoII Topoisomerase II Respinomycin->TopoII Inhibition TopoII->DNA DSB DNA Strand Breaks TopoII->DSB leads to Differentiation Cellular Differentiation DSB->Differentiation may contribute to Apoptosis Apoptosis DSB->Apoptosis

Caption: Postulated signaling pathway for this compound in cancer cells.

References

Refining Respinomycin A1 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Respinomycin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a specific focus on refining treatment duration for its optimal effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus.[1][2] Its primary reported biological activity is the induction of terminal differentiation in human leukemia K-562 cells.[1] As an anthracycline, it belongs to a class of drugs known for their anti-cancer properties, which commonly involve mechanisms such as DNA intercalation and inhibition of topoisomerase II.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

While specific optimal concentrations for this compound are not widely published, a common starting point for novel compounds of this class is to perform a dose-response experiment. A broad range, for instance, from 1 nM to 100 µM, is often used to determine the half-maximal inhibitory concentration (IC50). For compounds with high potency, this range might be shifted to lower concentrations (e.g., 0.01 nM to 10 µM).

Q3: How can I determine the optimal treatment duration for this compound in my specific cell line?

The optimal treatment duration is cell-line and concentration-dependent. A time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the predetermined IC50) and assessing the desired biological endpoint at various time points (e.g., 6, 12, 24, 48, 72 hours). The ideal duration will be the point at which the desired effect is maximized with minimal off-target effects or cell death (unless cytotoxicity is the endpoint).

Q4: How should I prepare and store this compound?

This compound is a complex organic molecule. It is advisable to dissolve it in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of this compound in aqueous culture media at 37°C for extended periods has not been formally reported; therefore, it is recommended to prepare fresh dilutions in media for each experiment from the frozen stock.

Troubleshooting Guides

Problem 1: High Variability in Experimental Results

Possible Causes:

  • Inconsistent Drug Concentration: Repeated freeze-thaw cycles of the stock solution or degradation of the compound in culture media.

  • Cell Culture Inconsistency: Variations in cell passage number, seeding density, or cell health.

  • Assay Variability: Inconsistent incubation times or reagent preparation.

Solutions:

  • Drug Handling: Prepare single-use aliquots of the this compound stock solution. Always prepare fresh dilutions in pre-warmed media immediately before adding to cells.

  • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. Regularly check for mycoplasma contamination.

  • Assay Precision: Use calibrated pipettes and ensure consistent timing for all experimental steps. Include appropriate positive and negative controls in every experiment.

Problem 2: No Observable Effect at Expected Concentrations

Possible Causes:

  • Incorrect Concentration Range: The effective concentration for your cell line may be higher than initially tested.

  • Compound Inactivity: The this compound may have degraded due to improper storage or handling.

  • Insufficient Treatment Duration: The biological effect may require a longer exposure time to manifest.

  • Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.

Solutions:

  • Expand Dose-Response: Test a wider and higher range of concentrations.

  • Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, verify its identity and purity via analytical methods.

  • Extend Time-Course: Increase the treatment duration in your experiments.

  • Positive Control: Test the compound on a cell line known to be sensitive, such as K-562 leukemia cells, if available.

Problem 3: Excessive Cell Death or Cytotoxicity

Possible Causes:

  • Concentration Too High: The concentration of this compound is inducing apoptosis or necrosis rather than the desired biological effect (e.g., differentiation).

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high.

  • Prolonged Treatment: The treatment duration is too long, leading to cumulative toxicity.

Solutions:

  • Lower Concentration: Reduce the concentration of this compound used in your experiments.

  • Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all treatments (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Shorten Treatment Duration: Reduce the exposure time in your time-course experiments.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in K-562 Cells

This compound (µM)% Inhibition of Proliferation (48h)
0.015.2 ± 1.1
0.125.6 ± 3.4
148.9 ± 4.2
1085.1 ± 2.8
10098.7 ± 0.9

Note: This table presents example data. Actual values must be determined experimentally.

Table 2: Example Time-Course of Differentiation Marker Expression

Treatment Duration (hours)% CD11b Positive Cells (at IC50)
128.3 ± 1.5
2422.1 ± 2.9
4845.7 ± 4.1
7255.2 ± 3.8

Note: This table illustrates a hypothetical outcome for a differentiation experiment. The specific marker and results will vary based on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in complete culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot the percentage of inhibition against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Assessing Cell Differentiation by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from previous experiments.

  • Cell Harvesting: Harvest the cells by gentle scraping or trypsinization. Wash the cells with ice-cold PBS containing 1% BSA.

  • Antibody Staining: Incubate the cells with a fluorescently conjugated primary antibody specific for a differentiation marker (e.g., CD11b for myeloid differentiation) for 30 minutes on ice in the dark. Include an isotype control for each condition.

  • Washing: Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA and a viability dye) and analyze using a flow cytometer.

  • Data Interpretation: Gate on the live cell population and quantify the percentage of cells positive for the differentiation marker compared to the isotype control and untreated cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: IC50 Determination A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells B->C D Incubate (e.g., 48h) C->D E Add Viability Reagent D->E F Measure Signal (Plate Reader) E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

G cluster_1 Hypothesized Anthracycline Signaling Pathway Respinomycin This compound Membrane Cell Membrane DNA Nuclear DNA Membrane->DNA Intercalation TopoII Topoisomerase II Membrane->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Membrane->ROS Generation Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage CycleArrest Cell Cycle Arrest Damage->CycleArrest Apoptosis Apoptosis Damage->Apoptosis Differentiation Differentiation CycleArrest->Differentiation

Caption: A potential signaling pathway for this compound.

G cluster_2 Troubleshooting Logic: No Effect Start No Observable Effect CheckConc Widen Concentration Range? Start->CheckConc CheckTime Extend Treatment Time? CheckConc->CheckTime If still no effect CheckComp Verify Compound Integrity? CheckTime->CheckComp If still no effect CheckCell Use a Sensitive Cell Line? CheckComp->CheckCell If still no effect Result Identify Effective Conditions CheckCell->Result If effect is seen

Caption: Logic diagram for troubleshooting lack of drug effect.

References

How to minimize off-target effects of Respinomycin A1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the off-target effects of Respinomycin A1 in experimental settings. Given that this compound is a novel anthracycline antibiotic with limited characterization in publicly available literature, this guide focuses on established methodologies for identifying and mitigating off-target effects of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets in a biological system.[1] These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential toxicity in preclinical and clinical development.[2] For a novel compound with an uncharacterized mechanism of action, it is crucial to identify and minimize these effects to ensure that the observed phenotype is a direct result of modulating the intended target.

Q2: I'm observing unexpected cellular phenotypes after treating with this compound. How can I begin to investigate if these are off-target effects?

The first step is to establish a clear dose-response relationship for your primary, intended effect. Off-target effects often occur at higher concentrations. A multipronged approach is recommended to profile the activity of this compound:

  • In Silico Profiling: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[2][3] This can provide a list of candidate off-target proteins to investigate further.

  • Target Engagement Assays: Confirm that this compound is interacting with its intended target in your experimental system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[4][5]

  • Broad Profiling Panels: Screen this compound against a large panel of known targets, such as a kinase panel, to identify potential off-target interactions.[6][7]

  • Proteome-Wide Analysis: Employ unbiased proteomics approaches to identify all proteins that interact with this compound in your system.[8][9]

Q3: How can I design my experiments to minimize the impact of potential off-target effects of this compound?

Several strategies can be employed in your experimental design:[1]

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for your experiments.

  • Employ a Structurally Unrelated Control Compound: Use another compound that is known to target the same primary target as this compound but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Use Genetic Approaches: If the primary target of this compound is known or hypothesized, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein.[10] The resulting phenotype should mimic the effect of this compound treatment if the effect is on-target.

  • Perform Rescue Experiments: If this compound inhibits a target, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype.

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines treated with this compound.
  • Possible Cause: Cell-line specific expression of off-target proteins.

  • Troubleshooting Steps:

    • Perform proteomic analysis on the different cell lines to identify variations in protein expression that could account for the differential sensitivity to this compound.

    • Conduct CETSA in each cell line to confirm that target engagement of the primary target is consistent across the cell lines.

    • If an off-target is identified, correlate its expression level with the observed phenotype in a panel of cell lines.

Issue 2: The observed phenotype does not correlate with the known function of the intended target.
  • Possible Cause: The phenotype is driven by an off-target effect.

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen to identify potential off-target kinases that might be responsible for the observed signaling changes.[7]

    • Use a proteome-wide thermal shift assay to get an unbiased view of protein engagement by this compound in the cell.[11][12]

    • Follow up on identified off-targets with genetic validation (knockdown/knockout) to see if their depletion recapitulates the phenotype observed with this compound treatment.

Experimental Protocols & Data Presentation

Kinase Selectivity Profiling

This experiment assesses the specificity of this compound against a broad panel of human kinases.

Methodology:

  • This compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of recombinant human kinases (e.g., the 468-kinase panel from DiscoverX).

  • The activity of each kinase is measured in the presence of this compound and compared to a DMSO control.

  • The percentage of inhibition for each kinase is calculated.

  • For any identified "hits" (kinases inhibited above a certain threshold, e.g., >80%), a full dose-response curve is generated to determine the IC50 value.

Hypothetical Data Summary:

Target Kinase% Inhibition at 1 µMIC50 (nM)Target Class
Primary Target X 98%50(Hypothetical)
Off-Target Kinase A85%800Serine/Threonine Kinase
Off-Target Kinase B82%1200Tyrosine Kinase
Off-Target Kinase C45%>10,000Serine/Threonine Kinase

This table presents hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target(s) in intact cells.[4] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at the desired concentration or with a DMSO control for 1-2 hours.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blot or other quantitative methods like ELISA or mass spectrometry.[5]

Hypothetical Data Summary:

TreatmentMelting Temperature (Tm) of Target XFold Shift in Tm
DMSO (Control)52.3 °C-
This compound (1 µM)56.8 °C4.5 °C
This compound (10 µM)58.1 °C5.8 °C

This table presents hypothetical data for illustrative purposes.

Proteome-Wide Target Identification

This unbiased approach aims to identify all cellular proteins that interact with this compound.

Methodology (based on Proteome-wide CETSA/Thermal Proteome Profiling): [12]

  • Prepare cell lysates from cells treated with either DMSO or this compound.

  • Heat the lysates across a temperature gradient.

  • Collect the soluble protein fractions at each temperature.

  • Digest the proteins into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify proteins that show a significant thermal shift in the presence of this compound.

Hypothetical Data Summary:

Protein IdentifiedThermal Shift (ΔTm) with 10 µM this compoundPutative Role
Primary Target X +5.5 °C(Hypothetical)
Protein Kinase A+2.1 °COff-Target
Ribosomal Protein S6-1.8 °CDownstream Effector
Heat Shock Protein 90+1.5 °COff-Target

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Off-Target Identification Strategy cluster_2 Validation & Mitigation phenotype Unexpected Phenotype with this compound insilico In Silico Prediction phenotype->insilico cetca CETSA for Target Engagement phenotype->cetca kinase Kinase Profiling phenotype->kinase proteomics Proteome-wide Analysis phenotype->proteomics dose Use Minimal Effective Dose proteomics->dose control Use Structurally Unrelated Compound proteomics->control genetic Genetic Validation (e.g., CRISPR) proteomics->genetic

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway RespinomycinA1 This compound TargetX Primary Target X RespinomycinA1->TargetX Inhibits OffTargetA Off-Target Kinase A RespinomycinA1->OffTargetA Inhibits Downstream1 Effector 1 TargetX->Downstream1 Downstream2 Effector 2 OffTargetA->Downstream2 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Undesired Phenotype Downstream2->Phenotype2

Caption: Hypothetical signaling pathways for this compound.

References

Validation & Comparative

Respinomycin A1: A Novel Anthracycline in the Landscape of Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic treatments for leukemia has led to the exploration of novel chemotherapeutic agents. Among these, the anthracycline class of antibiotics has been a cornerstone of leukemia therapy for decades.[1] This guide provides a comparative overview of Respinomycin A1, a novel anthracycline, and contrasts it with established anthracyclines used in the treatment of leukemia, such as doxorubicin, daunorubicin, and idarubicin. While preclinical data on this compound is limited in the public domain, this guide synthesizes the available information and provides a framework for its potential evaluation.

Introduction to Anthracyclines in Leukemia Treatment

Anthracyclines, derived from Streptomyces species, are potent anti-cancer agents used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, anthracyclines induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[2]

This compound: A Novel Player

This compound is a novel anthracycline antibiotic isolated from Streptomyces xanthocidicus.[3] Its chemical structure has been elucidated and is distinct from other known anthracyclines.[1] The primary reported biological activity of this compound is its ability to induce terminal differentiation of human leukemia K-562 cells, a cell line known for its erythroleukemic characteristics.[3] This suggests a potential mechanism of action that may differ from or be additional to the cytotoxic effects of conventional anthracyclines.

Comparative Analysis: this compound vs. Other Anthracyclines

A direct quantitative comparison of this compound with other anthracyclines is challenging due to the limited publicly available preclinical data. The following tables summarize the known characteristics of established anthracyclines to provide a benchmark for the future evaluation of this compound.

Table 1: General Characteristics and Efficacy of Anthracyclines in Leukemia

FeatureDoxorubicinDaunorubicinIdarubicinThis compound
Primary Indication in Leukemia ALL, AMLAML, ALLAMLData not available
Mechanism of Action Topoisomerase II inhibition, DNA intercalation, ROS generationTopoisomerase II inhibition, DNA intercalation, ROS generationTopoisomerase II inhibition, DNA intercalation, ROS generationInduces differentiation of K-562 leukemia cells[3]; other mechanisms not fully elucidated
IC50 (Leukemia Cell Lines) Varies by cell line (nM to µM range)Varies by cell line (nM to µM range)Varies by cell line (nM range)Data not available
Clinical Efficacy (Remission Rates) High remission rates in combination therapyStandard induction agent for AMLHigher potency and remission rates than daunorubicin in some studiesData not available

Table 2: Toxicity Profile of Anthracyclines

ToxicityDoxorubicinDaunorubicinIdarubicinThis compound
Cardiotoxicity Cumulative dose-dependent cardiotoxicity is a major concern.Similar to doxorubicin, dose-limiting cardiotoxicity.Potentially lower cardiotoxicity than doxorubicin at equieffective doses.Data not available
Myelosuppression Severe myelosuppression is common.Potent myelosuppressive agent.Significant myelosuppression.Data not available
Other Side Effects Nausea, vomiting, mucositis, alopecia.Nausea, vomiting, mucositis, alopecia.Nausea, vomiting, mucositis, alopecia.Data not available

Signaling Pathways in Anthracycline Action

The cytotoxic effects of anthracyclines are mediated through complex signaling pathways, primarily initiated by DNA damage. The following diagram illustrates a generalized signaling cascade leading to apoptosis.

Anthracycline_Signaling Anthracycline Anthracycline (e.g., Doxorubicin, Daunorubicin) DNA DNA Intercalation & Topoisomerase II Inhibition Anthracycline->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M phase) p53->CellCycleArrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Generalized signaling pathway of anthracycline-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available. However, based on its reported activity, a key experiment would be the K-562 cell differentiation assay.

Protocol: K-562 Cell Differentiation Assay

  • Cell Culture: Culture K-562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed K-562 cells at a density of 2 x 10^5 cells/mL in a 24-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a positive control (e.g., hemin or sodium butyrate). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 4-6 days.

  • Differentiation Assessment (Benzidine Staining):

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 100 µL of phosphate-buffered saline (PBS).

    • Add 10 µL of benzidine solution (0.2% benzidine in 0.5 M acetic acid) and 5 µL of 30% hydrogen peroxide.

    • Incubate for 10 minutes at room temperature.

    • Count the number of blue-stained (hemoglobin-positive) cells and total cells using a hemocytometer under a light microscope.

    • Calculate the percentage of differentiated cells.

  • Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound to determine the effective concentration for inducing differentiation.

Experimental Workflow for Evaluating Novel Anthracyclines

The following diagram outlines a logical workflow for the preclinical evaluation of a novel anthracycline like this compound.

Preclinical_Workflow Start Novel Anthracycline (this compound) InVitro In Vitro Studies Start->InVitro Efficacy Efficacy Assessment (IC50 in Leukemia Cell Lines) InVitro->Efficacy Mechanism Mechanism of Action (Topoisomerase II Assay, Apoptosis Assay, Differentiation Assay) InVitro->Mechanism InVivo In Vivo Studies Efficacy->InVivo Mechanism->InVivo Xenograft Leukemia Xenograft Models (Efficacy & Survival) InVivo->Xenograft Toxicity Toxicity Profiling (Cardiotoxicity, Myelosuppression) InVivo->Toxicity Comparison Comparative Analysis with Standard Anthracyclines Xenograft->Comparison Toxicity->Comparison Decision Go/No-Go for Clinical Development Comparison->Decision

Caption: Preclinical evaluation workflow for a novel anthracycline.

Future Directions and Conclusion

This compound represents an intriguing novel anthracycline with a unique reported biological activity of inducing leukemia cell differentiation.[3] However, a comprehensive understanding of its therapeutic potential requires further rigorous preclinical investigation. Future studies should focus on determining its cytotoxic efficacy across a panel of leukemia cell lines, elucidating its precise mechanism of action, and, most importantly, evaluating its in vivo efficacy and toxicity profile, particularly cardiotoxicity, in comparison to standard-of-care anthracyclines. The generation of such data will be critical in positioning this compound within the therapeutic armamentarium for leukemia and determining its potential to offer an improved efficacy or safety profile over existing treatments.

References

The Quest for Novel Cancer Therapeutics: A Comparative Analysis of Respinomycin A1 Analogues Remains an Uncharted Frontier

Author: BenchChem Technical Support Team. Date: November 2025

Despite the promising anti-leukemic activity of the natural anthracycline antibiotic Respinomycin A1, a comprehensive comparative analysis of its synthetic analogues is currently hampered by a notable lack of publicly available research. While the parent compound, isolated from Streptomyces xanthocidicus, has demonstrated the ability to induce terminal differentiation in human leukemia K-562 cells, the synthesis and biological evaluation of its derivatives appear to be a largely unexplored area of medicinal chemistry.

Currently, the scientific literature does not contain detailed studies on the synthesis of this compound analogues, nor does it provide the quantitative biological data, such as IC50 values, necessary for a thorough comparison of their efficacy against various cancer cell lines. This absence of published data prevents the creation of a detailed comparison guide that meets the standards required by researchers and drug development professionals.

For a meaningful comparison, key data points are required. These include, but are not limited to:

  • Comparative Cytotoxicity: A tabular summary of the half-maximal inhibitory concentrations (IC50) of various this compound analogues against a panel of cancer cell lines would be essential to compare their potency and selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Detailed synthetic schemes and the resulting biological data would allow for an analysis of how different chemical modifications to the this compound scaffold impact its activity.

  • Mechanistic Insights: Information on the signaling pathways affected by this compound and its analogues is crucial for understanding their mechanism of action and for identifying potential biomarkers for patient stratification.

While the synthesis and evaluation of analogues of other complex natural products are well-documented, providing a general framework for such research, the specific application of these methodologies to this compound has not been reported.

A Hypothetical Workflow for Future Research

Should research into this compound analogues commence, a typical workflow for synthesis and evaluation would likely follow the logical progression outlined below. This workflow is presented to illustrate the necessary steps for generating the data required for a comprehensive comparison guide.

Hypothetical Workflow for this compound Analogue Development cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison start This compound Starting Material chem_mod Chemical Modification start->chem_mod purification Purification & Characterization chem_mod->purification in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, IC50 determination) purification->in_vitro pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) in_vitro->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis data_compilation Data Compilation & Comparison Table sar_analysis->data_compilation end Lead Compound(s) for Further Development data_compilation->end Identification of Lead Compound(s)

Caption: A potential workflow for the synthesis and evaluation of this compound analogues.

Envisioned Signaling Pathway Investigation

A critical aspect of evaluating any new anticancer compound is to understand its mechanism of action. For this compound and its potential analogues, a key area of investigation would be their impact on cellular signaling pathways that control cell proliferation, survival, and differentiation. The following diagram illustrates a generic signaling cascade that is often dysregulated in cancer and would be a logical starting point for such an investigation.

Generic Cancer Cell Signaling Pathway for Investigation cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Proliferation transcription_factors->proliferation survival Survival transcription_factors->survival respinomycin_analogue This compound Analogue respinomycin_analogue->mek Inhibition?

Caption: A hypothetical signaling pathway that could be investigated for modulation by this compound analogues.

A Comparative Analysis of Respinomycin A1 and Other Topoisomerase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Respinomycin A1 and other prominent topoisomerase inhibitors. It details their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them critical targets for anticancer therapies. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger cell death in rapidly proliferating cancer cells. This guide focuses on this compound, a member of the anthracycline antibiotic family, and compares it with well-established topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Doxorubicin and Etoposide (Topoisomerase II inhibitors).

Mechanism of Action: Stabilizing the Cleavage Complex

Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand(s), leading to single-strand breaks (in the case of Topoisomerase I inhibitors) or double-strand breaks (for Topoisomerase II inhibitors). These breaks, when encountered by the replication machinery, result in irreversible DNA damage, cell cycle arrest, and ultimately, apoptosis.

This compound is an anthracycline antibiotic produced by Streptomyces sp.[1]. While direct studies on its topoisomerase inhibition activity are limited, its classification as an anthracycline strongly suggests a mechanism similar to other members of this class, such as Doxorubicin. Anthracyclines are known to function as Topoisomerase II poisons.[2][3][4]. They intercalate into DNA and stabilize the Topoisomerase II-DNA complex, preventing the resealing of double-strand breaks.[2][3].

The diagram below illustrates the general mechanism of action for both Topoisomerase I and II inhibitors.

Topoisomerase_Inhibition cluster_topoI Topoisomerase I Inhibition cluster_topoII Topoisomerase II Inhibition DNA_supercoiled_I Supercoiled DNA TopoI Topoisomerase I (cleaves one strand) DNA_supercoiled_I->TopoI binds Cleavage_Complex_I Top1-DNA Cleavage Complex TopoI->Cleavage_Complex_I creates Inhibitor_I Camptothecin (e.g., Topotecan) Cleavage_Complex_I->Inhibitor_I traps Trapped_Complex_I Trapped Complex Inhibitor_I->Trapped_Complex_I SSB Single-Strand Break (SSB) Trapped_Complex_I->SSB Replication fork collision Apoptosis_I Apoptosis SSB->Apoptosis_I leads to DNA_supercoiled_II Supercoiled DNA TopoII Topoisomerase II (cleaves both strands) DNA_supercoiled_II->TopoII binds Cleavage_Complex_II Top2-DNA Cleavage Complex TopoII->Cleavage_Complex_II creates Inhibitor_II This compound (presumed) Doxorubicin, Etoposide Cleavage_Complex_II->Inhibitor_II traps Trapped_Complex_II Trapped Complex Inhibitor_II->Trapped_Complex_II DSB Double-Strand Break (DSB) Trapped_Complex_II->DSB Replication fork collision Apoptosis_II Apoptosis DSB->Apoptosis_II leads to

General mechanism of Topoisomerase I and II inhibitors.

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for this compound and the selected topoisomerase inhibitors. It is important to note that experimental conditions, such as the cell line and assay type, can significantly influence these values. Data for this compound is limited to its known effect of inducing differentiation in K-562 cells, and a direct IC50 for topoisomerase inhibition is not currently available in published literature.

InhibitorTargetAssay TypeIC50 ValueCell Line / Condition
This compound Presumed Topoisomerase IIDifferentiation InductionNot AvailableK-562 (Human Leukemia)[5]
Camptothecin Topoisomerase ICell-free0.68 µM[2] / 679 nM[6][7]Calf Thymus Topo I
Cytotoxicity (MTT)37 nM - 48 nMVarious human tumor lines[2]
Doxorubicin Topoisomerase IICell-free2.67 µM[8]Human Topo II
Topoisomerase ICell-free0.8 µMHuman Topo I
Cytotoxicity (MTT)Varies widely (e.g., 0.171 µM geometric mean)968 cell lines[9]
Etoposide Topoisomerase IICell-free59.2 µM[5][10][11][12]-
Cytotoxicity0.25 µg/mLISOS-1 (Murine Angiosarcoma)[4]
Cytotoxicity0.6 µMCCRF-CEM (Human Leukemia)[4]

Experimental Protocols

Standardized protocols are essential for the valid comparison of inhibitor potency and efficacy. Below are detailed methodologies for two key assays used in the evaluation of topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of Topoisomerase I activity (IC50).

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 5 mM EDTA)

  • Test inhibitor (e.g., this compound, Camptothecin) at various concentrations

  • Stop Solution/Loading Dye (containing SDS and Proteinase K)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • Deionized water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction (20 µL total volume), add:

    • 2 µL of 10x Topoisomerase I reaction buffer.

    • 200 ng of supercoiled plasmid DNA.

    • Test inhibitor at the desired final concentration (diluted from a stock in DMSO; ensure a solvent control is included).

    • Deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of diluted Human Topoisomerase I enzyme. Mix gently.

  • Incubate the reactions for 30-60 minutes at 37°C.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire volume of each reaction into the wells of a 1% agarose gel.

  • Perform electrophoresis at approximately 80-100V until the relaxed and supercoiled DNA bands are adequately separated.

  • Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.

  • Quantify the band intensities for supercoiled DNA. The amount of remaining supercoiled DNA is proportional to the inhibition of the enzyme. Calculate IC50 values using appropriate software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of an inhibitor by measuring the metabolic activity of cells.

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell line (e.g., K-562, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test inhibitor at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test inhibitor in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor at different concentrations (include a vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Living cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Experimental and Drug Discovery Workflow

The evaluation of a potential topoisomerase inhibitor follows a structured workflow, from initial screening to preclinical assessment. This process ensures a systematic evaluation of the compound's efficacy and safety profile.

Workflow cluster_workflow Inhibitor Evaluation Workflow start Compound Identification (e.g., this compound) in_vitro In Vitro Biochemical Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based preclinical Preclinical Studies cell_based->preclinical end Candidate for Clinical Trials preclinical->end dna_relaxation DNA Relaxation Assay (Target Engagement) cleavage_assay DNA Cleavage Assay (Mechanism) cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) cell_cycle Cell Cycle Analysis apoptosis Apoptosis Assays (e.g., Annexin V) animal_models Xenograft Models (In Vivo Efficacy) toxicology Toxicology & PK/PD Studies

A typical workflow for the evaluation of topoisomerase inhibitors.

References

Unveiling the Molecular Target: A Guide to Confirming Respinomycin A1's Mechanism of Action via Genetic Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Development Professionals

Respinomycin A1, a novel anthracycline antibiotic, has demonstrated potent activity in inducing the terminal differentiation of human leukemia K-562 cells, marking it as a promising candidate for further therapeutic development.[1] While anthracyclines are broadly known to function through DNA intercalation and inhibition of topoisomerase II, definitively confirming the specific molecular target of this compound is a critical step in its preclinical validation.[2][3][4] This guide provides a comparative overview of methodologies for confirming the mechanism of action, with a primary focus on the gold-standard approach of genetic knockout.

Genetic target validation, most prominently through CRISPR-Cas9-mediated gene knockout, offers the most definitive evidence of a drug's on-target activity.[2] By observing a loss of drug efficacy in cells lacking the putative target protein, researchers can establish a causal link between the target and the drug's pharmacological effect. This guide will compare the genetic knockout approach with alternative and complementary methods, providing the necessary data and protocols for researchers to design and execute robust target validation studies.

Comparative Analysis of Target Validation Methods

To confirm that Topoisomerase II (TOP2) is the primary target of this compound, a multi-faceted approach is recommended. Below is a comparison of expected outcomes from key validation techniques.

Method Principle Expected Outcome with this compound Advantages Limitations
Genetic Knockout (CRISPR-Cas9) Complete removal of the target gene (e.g., TOP2A).Loss of this compound-induced cytotoxicity and cell differentiation in TOP2A knockout cells compared to wild-type.Provides definitive evidence of target necessity.[2]Potential for off-target effects; compensatory mechanisms may arise.
RNA Interference (siRNA/shRNA) Transient knockdown of target gene expression.Reduced sensitivity to this compound in cells treated with TOP2A siRNA/shRNA.Rapid and relatively inexpensive to implement.Incomplete knockdown can lead to ambiguous results; off-target effects are common.[5]
Chemical Proteomics (e.g., CETSA) Measures target protein engagement by the drug in intact cells.Increased thermal stability of TOP2 in the presence of this compound.Confirms direct physical interaction between the drug and the target protein.Does not directly prove the functional consequence of binding.
Overexpression of Target Increased expression of the target protein.Increased cellular sensitivity to this compound.Can demonstrate a dose-dependent relationship between target levels and drug efficacy.Overexpression may not be physiologically relevant and can lead to artifacts.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to validate Topoisomerase II as the target of this compound.

Table 1: Cell Viability (IC50) in Response to this compound Treatment

Cell Line Description This compound IC50 (nM)
K-562 Wild-TypeUnmodified parental cell line50
K-562 TOP2A KnockoutK-562 cells with TOP2A gene knocked out via CRISPR-Cas9> 10,000
K-562 Scrambled gRNAControl cells treated with a non-targeting guide RNA52
K-562 TOP2A siRNAK-562 cells with transient knockdown of TOP2A850

Table 2: Induction of Cell Differentiation (Hemoglobin Production in K-562 cells)

Cell Line Treatment % Benzidine-Positive Cells (Differentiated)
K-562 Wild-TypeVehicle Control< 5%
K-562 Wild-TypeThis compound (100 nM)65%
K-562 TOP2A KnockoutThis compound (100 nM)< 5%
K-562 Scrambled gRNAThis compound (100 nM)63%

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TOP2A in K-562 Cells

This protocol outlines the key steps for generating a TOP2A knockout cell line to validate its role as the target of this compound.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three gRNAs targeting early exons of the TOP2A gene using a validated online design tool.

    • Synthesize the designed gRNAs as single-guide RNAs (sgRNAs).

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate the synthesized sgRNA with purified Cas9 nuclease at a 1:1 molar ratio to form the RNP complex.[3][6]

  • Transfection of K-562 Cells:

    • Deliver the RNP complexes into K-562 cells using electroporation.[6] A control group should be transfected with a non-targeting (scrambled) gRNA.

  • Single-Cell Cloning and Expansion:

    • Following transfection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate and expand individual clones.

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing.[7]

    • Western Blotting: Confirm the absence of TOP2A protein expression in candidate clones by Western blot analysis.[7]

  • Functional Assays:

    • Once knockout is confirmed, perform cell viability assays (e.g., MTT or CellTiter-Glo) and differentiation assays (e.g., benzidine staining for hemoglobin) with this compound treatment on both the knockout and wild-type cell lines.

Visualizing the Validation Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Hypothetical this compound Signaling Pathway Respinomycin This compound TOP2 Topoisomerase II Respinomycin->TOP2 Inhibits DNA_Breaks DNA Double-Strand Breaks TOP2->DNA_Breaks Stabilizes Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis Differentiation Cell Differentiation Cell_Cycle_Arrest->Differentiation

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 CRISPR-Cas9 Knockout Workflow gRNA_Design 1. gRNA Design for TOP2A RNP_Formation 2. RNP Complex Formation gRNA_Design->RNP_Formation Transfection 3. Electroporation into K-562 Cells RNP_Formation->Transfection Cloning 4. Single-Cell Cloning Transfection->Cloning Verification 5. Knockout Verification (Sequencing & Western Blot) Cloning->Verification Functional_Assay 6. Functional Assays (Viability & Differentiation) Verification->Functional_Assay

Caption: Experimental workflow for CRISPR-Cas9 target validation.

G cluster_2 Logical Framework for Target Validation Hypothesis Hypothesis: This compound targets TOP2 WildType Wild-Type Cells (Express TOP2) Hypothesis->WildType Knockout Knockout Cells (No TOP2) Hypothesis->Knockout WT_Outcome Outcome: Cell Death & Differentiation WildType->WT_Outcome + this compound KO_Outcome Outcome: No Effect Knockout->KO_Outcome + this compound Conclusion Conclusion: Hypothesis Confirmed WT_Outcome->Conclusion KO_Outcome->Conclusion

Caption: Logical relationship in a genetic knockout experiment.

References

Respinomycin A1: A Comparative Analysis Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Respinomycin A1 is an anthracycline antibiotic that has demonstrated antineoplastic properties.[1] Early research has shown its potential in inducing differentiation in human leukemia cells. However, a significant gap exists in the scientific literature regarding its comparative efficacy against current standard-of-care cancer therapies. This guide provides a comprehensive overview of the known information about this compound, places it in the context of current treatment paradigms for a relevant malignancy, and outlines the necessary experimental frameworks for a direct comparison.

Due to the limited availability of recent preclinical and clinical data for this compound, a direct quantitative comparison with standard-of-care therapies is not currently feasible. This document will, therefore, focus on a contextual comparison, highlighting the known attributes of this compound and the established efficacy of current treatments, thereby identifying the critical data needed to evaluate the therapeutic potential of this compound.

This compound: Profile of an Investigational Anthracycline

This compound is a member of the anthracycline class of antibiotics, a group of potent anti-cancer agents derived from Streptomyces species.[1][2]

Known Biological Activity

The primary available research on this compound indicates its ability to induce terminal differentiation in the human leukemia cell line K-562. This suggests a potential mechanism of action that involves compelling cancer cells to mature into non-proliferating, specialized cells.

Mechanism of Action: The Anthracycline Family

While specific mechanistic studies on this compound are scarce, its classification as an anthracycline provides a well-established framework for its likely mechanism of action. Anthracyclines, such as the widely used doxorubicin and daunorubicin, exert their cytotoxic effects through a multi-faceted approach:[2][3][4]

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with fundamental cellular processes like replication and transcription, ultimately leading to cell death.[3][5]

  • Topoisomerase II Inhibition: These agents are potent inhibitors of topoisomerase II, an enzyme crucial for relieving the torsional strain in DNA during replication. By stabilizing the complex between topoisomerase II and DNA after the DNA has been cleaved, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptosis.[3][5][6]

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals. This surge in ROS can cause significant oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to their cytotoxic effects.[3][4]

Anthracycline_Mechanism_of_Action cluster_drug Anthracycline (e.g., this compound) cluster_effects Cellular Effects Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation TopoisomeraseII TopoisomeraseII Anthracycline->TopoisomeraseII Inhibition ROS ROS Anthracycline->ROS Generation DNA_Damage DNA Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Inhibition Inhibition of Replication & Transcription Replication_Inhibition->Apoptosis DNA->Replication_Inhibition TopoisomeraseII->DNA_Damage ROS->DNA_Damage

Contextual Comparison: Acute Myeloid Leukemia (AML)

Given this compound's observed activity in a leukemia cell line, a relevant context for comparison is the treatment of Acute Myeloid Leukemia (AML).

Standard-of-Care for AML

The mainstay of treatment for most types of AML is combination chemotherapy, often administered in two phases: induction and consolidation.[7][8][9]

  • Induction Therapy: The initial phase aims to achieve a complete remission by rapidly eliminating as many leukemia cells as possible. A standard induction regimen, often referred to as "7+3," consists of:

    • Cytarabine: A pyrimidine analog administered for seven days.

    • An Anthracycline: Typically daunorubicin or idarubicin, given for three days.[7]

  • Consolidation Therapy: Following the achievement of remission, this phase aims to eradicate any remaining leukemia cells to prevent relapse. Options for consolidation include further cycles of chemotherapy or allogeneic stem cell transplantation.[7][10]

In recent years, targeted therapies have been integrated into the treatment of AML for patients with specific genetic mutations (e.g., FLT3, IDH1/2 inhibitors).[9]

Data Presentation: A Framework for Comparison

The following table outlines the necessary data points for a comprehensive comparison between this compound and a standard-of-care anthracycline, such as doxorubicin, in the context of AML. The table highlights the current data gap for this compound.

ParameterThis compoundDoxorubicin (Standard-of-Care)
Preclinical Data
In vitro IC50 (AML cell lines)Data not availableExtensive data available
In vivo tumor growth inhibition (AML xenograft models)Data not availableExtensive data available
Mechanism of Action StudiesLimited to differentiation in K-562 cellsWell-characterized (DNA intercalation, Topo II inhibition, ROS generation)
Clinical Data
Phase I (Safety and Pharmacokinetics)Data not availableWell-established safety profile and PK
Phase II/III (Efficacy)Data not availableProven efficacy in combination therapy for AML
Complete Remission (CR) Rate in AMLData not available~60-80% in younger adults (in combination)
Overall Survival (OS) in AMLData not availableContributes to long-term survival in a subset of patients
Toxicity Profile
CardiotoxicityData not availableWell-documented, dose-limiting toxicity
MyelosuppressionData not availableCommon and expected side effect

Experimental Protocols: A Roadmap for Future Research

To ascertain the comparative efficacy of this compound, a series of preclinical experiments are necessary. The following outlines a hypothetical experimental workflow.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy cluster_toxicity Toxicity Assessment Cell_Lines Panel of AML Cell Lines (e.g., K-562, HL-60, MV4-11) IC50 IC50 Determination (this compound vs. Doxorubicin) Cell_Lines->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Topo_Assay Topoisomerase II Inhibition Assay Apoptosis_Assay->Topo_Assay Cell_Cycle->Topo_Assay DNA_Binding DNA Intercalation Assay Topo_Assay->DNA_Binding ROS_Measurement ROS Production Measurement DNA_Binding->ROS_Measurement Xenograft Establish AML Xenograft Model in Immunocompromised Mice ROS_Measurement->Xenograft Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Doxorubicin (standard dose) Xenograft->Treatment_Groups Efficacy_Endpoints Efficacy Endpoints: - Tumor Volume - Survival Analysis Treatment_Groups->Efficacy_Endpoints Toxicity_Profile Toxicity Profiling: - Body Weight - Complete Blood Count - Histopathology of Organs (especially heart) Efficacy_Endpoints->Toxicity_Profile

Conclusion

To bridge this knowledge gap, a rigorous preclinical evaluation is required to characterize its mechanism of action, determine its potency in a range of cancer models, and assess its in vivo efficacy and toxicity. Should such studies yield favorable results, well-designed clinical trials would be the subsequent crucial step to determine the ultimate therapeutic value of this compound in the landscape of cancer treatment. For now, it remains an investigational compound with theoretical potential that awaits empirical validation.

References

A Comparative Guide to the Differential Cytotoxicity of Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of key anthracyclines—doxorubicin, daunorubicin, epirubicin, and idarubicin—supported by experimental data. We delve into their mechanisms of action, comparative cytotoxicity across various cell lines, and the experimental protocols used for their evaluation.

Introduction to Anthracyclines

Anthracyclines are a class of potent chemotherapeutic agents derived from Streptomyces bacteria, forming a cornerstone in the treatment of numerous cancers, including leukemias, lymphomas, and solid tumors like breast and lung cancer.[1][2] Their fundamental mechanism involves interfering with DNA replication and repair within cancer cells. The most prominent members of this class include doxorubicin, daunorubicin, and their semi-synthetic derivatives, epirubicin and idarubicin.[2][3] While they share a core tetracyclic ring structure, minor structural modifications lead to significant differences in their cytotoxic potency, cellular uptake, metabolism, and clinical efficacy.[3][4] Understanding these differences is critical for optimizing therapeutic strategies and developing novel, more effective anthracycline-based therapies.

Core Mechanism of Cytotoxicity

The anticancer effects of anthracyclines are primarily attributed to two interconnected mechanisms:

  • DNA Intercalation: The planar aromatic structure of anthracyclines allows them to insert themselves between DNA base pairs.[5] This intercalation physically obstructs DNA and RNA synthesis, halting replication and transcription.[5][6]

  • Topoisomerase II Inhibition: Anthracyclines form a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This traps the enzyme, leading to irreversible double-strand breaks in the DNA, which triggers cell cycle arrest and programmed cell death (apoptosis).[1][6][7]

Additional mechanisms, such as the generation of reactive oxygen species (ROS) that damage cellular components, also contribute to their overall cytotoxicity.[7][8]

Comparative Cytotoxicity: Quantitative Data

The cytotoxic potential of anthracyclines is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cancer cell population. The IC50 values vary significantly depending on the specific anthracycline and the cancer cell line being tested.

AnthracyclineCell LineIC50 Value (µg/mL)Citation(s)
Doxorubicin SUIT2 (Pancreatic)0.050[9]
K562 (Leukemia)0.8[10]
IMR-32 (Neuroblastoma)More effective than ellipticine[11]
UKF-NB-4 (Neuroblastoma)Similar to ellipticine[11]
Epirubicin SUIT2 (Pancreatic)0.016[9]
Idarubicin K562 (Leukemia)0.41[10]
Daunorubicin K562 (Leukemia)Less potent than Idarubicin[12]
  • Potency Ranking: Studies indicate that idarubicin is significantly more potent than daunorubicin, with some research suggesting it is at least twice as potent in several leukemia cell lines.[12] One in vitro analysis estimated idarubicin to be approximately 4.06 times more potent than daunorubicin.[13] In hepatocytes, the general order of toxicity has been reported as doxorubicin = epirubicin ≥ idarubicin > daunorubicin.[4]

Differential Induction of Apoptosis

A primary outcome of anthracycline-induced DNA damage is the initiation of apoptosis. The efficiency and kinetics of this process differ among the various derivatives.

AnthracyclineCell LineApoptotic ActivityCitation(s)
Doxorubicin A2780 (Ovarian)53.8 ± 3.5% apoptosis at 1 µM after 48h[14]
Idarubicin Leukemia Cell LinesInduces a faster and higher rate of apoptosis compared to Daunorubicin[12]
Daunorubicin Leukemia Cell LinesSlower induction of apoptosis; required >22h to reach 20% apoptosis[12]
  • Kinetic Differences: In a comparative study, idarubicin induced approximately 20% apoptosis in leukemia cells within 8 hours, whereas daunorubicin required at least 22 hours to achieve the same level, even at equivalent intracellular concentrations.[12] This suggests that idarubicin initiates the apoptotic cascade more rapidly and effectively.

Mechanisms Underpinning Differential Cytotoxicity

The observed variations in cytotoxicity stem from several key factors:

  • Chemical Structure: Minor structural changes have a major impact. Epirubicin, an epimer of doxorubicin, shows different toxicity profiles.[3][15] Idarubicin's lack of a methoxy group compared to daunorubicin enhances its lipophilicity, potentially leading to better cellular uptake.[3]

  • Cellular Metabolism: Anthracyclines are metabolized by cellular enzymes, such as carbonyl reductase 1 (CBR1), which can convert them into less potent alcohol metabolites.[16] The susceptibility of each anthracycline to this metabolic inactivation varies, contributing to differences in their effective intracellular concentration and duration of action.[4][16] For instance, in some cells, doxorubicin and epirubicin persist as the parent drug, while idarubicin is more readily converted to its 13-dihydro-derivative.[4]

  • DNA Damage and Repair: Epirubicin has been shown to induce a higher degree and faster rate of DNA strand breaks than doxorubicin upon short-term exposure, which may contribute to its higher initial killing capacity.[17]

  • Induction of Immunogenic Cell Death: Some studies indicate that anthracyclines can induce immunogenic cell death, a process where dying cancer cells stimulate an anti-tumor immune response. The efficiency of this process can vary, with idarubicin-treated tumor cells showing a particularly high rate of phagocytosis by immune cells.[18]

Key Experimental Protocols

Accurate assessment of anthracycline cytotoxicity relies on standardized and robust experimental methodologies.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of the anthracyclines (doxorubicin, daunorubicin, etc.) in a complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug.[12]

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of anthracyclines for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Note that the strong autofluorescence of anthracyclines can interfere with channels excited by a 488 nm laser, requiring careful compensation and setup.[6][19]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by each drug.[12][14]

Visualizing Pathways and Workflows

The diagram below illustrates a simplified pathway of apoptosis initiated by anthracycline-induced DNA damage, leading to the activation of effector caspases.

G cluster_0 cluster_1 cluster_2 Anthracyclines Anthracyclines (Doxorubicin, Idarubicin, etc.) Topoisomerase_II Topoisomerase II Inhibition Anthracyclines->Topoisomerase_II DNA_Intercalation DNA Intercalation Anthracyclines->DNA_Intercalation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Caspase_Activation Caspase-9 Activation (Initiator) Bax_Upregulation->Caspase_Activation Effector_Caspase Caspase-3 Activation (Effector) Caspase_Activation->Effector_Caspase Apoptosis Apoptosis Effector_Caspase->Apoptosis G start Start cell_culture Seed Cancer Cell Line start->cell_culture treatment Treat with Serial Dilutions of Anthracyclines cell_culture->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT / WST-1) incubation->assay data_acquisition Measure Absorbance/ Fluorescence assay->data_acquisition analysis Calculate % Viability & Determine IC50 Values data_acquisition->analysis comparison Compare Potency of Different Anthracyclines analysis->comparison end End comparison->end

References

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